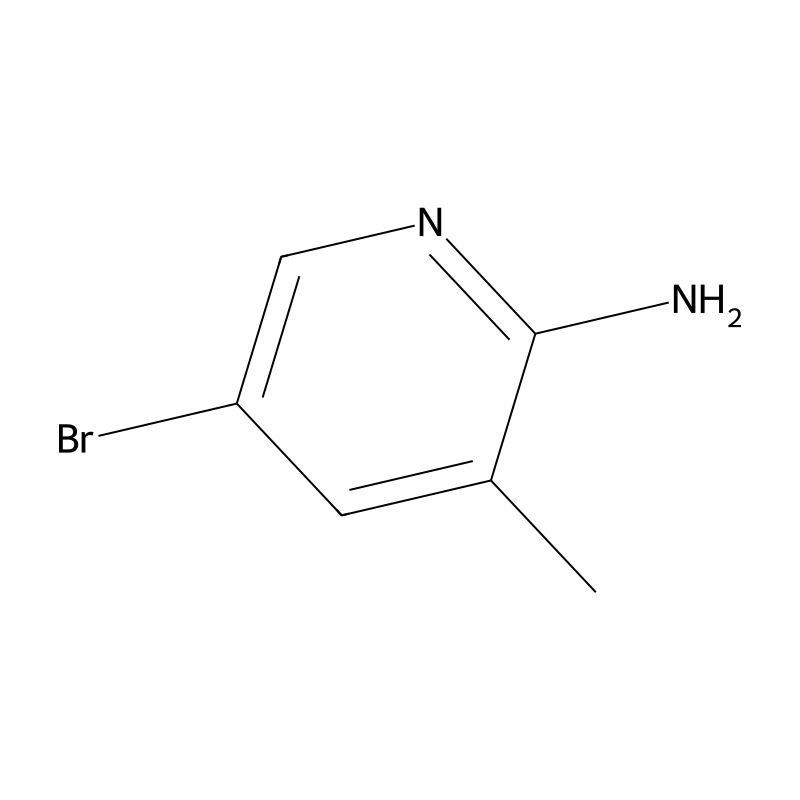2-Amino-5-bromo-3-methylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Applications:
-Amino-5-bromo-3-methylpyridine is a heterocyclic aromatic compound with the chemical formula C6H7BrN2. It finds application as a building block in the synthesis of various other useful molecules in scientific research. Here are some examples:
Preparation of halogenated pyridines
2-Amino-5-bromo-3-methylpyridine can be used as a starting material for the synthesis of other halogenated pyridines, such as 5-bromo-2-chloro-3-methylpyridine. This transformation is achieved through a diazotization reaction followed by treatment with hydrochloric acid [].
Synthesis of N-oxides
By treatment with an oxidizing agent like hydrogen peroxide, 2-amino-5-bromo-3-methylpyridine can be converted to its corresponding N-oxide derivative, 2-amino-5-bromo-3-methylpyridine 1-oxide []. N-oxides are valuable intermediates in organic synthesis and exhibit different chemical properties compared to their parent compounds.
Preparation of bromo-substituted imidazoles
2-Amino-5-bromo-3-methylpyridine can be employed in the synthesis of bromo-substituted imidazoles, which are another class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].
2-Amino-5-bromo-3-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂ and a molar mass of 187.04 g/mol. It is characterized by a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This compound is often referred to in scientific literature for its diverse applications in organic synthesis and medicinal chemistry.
- Specific safety data for 2-Amino-5-bromo-3-methylpyridine is limited.
- However, as a general guideline, aromatic amines and bromine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin.
- It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting following standard laboratory safety protocols [].
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Acylation Reactions: The amino group can undergo acylation to form amides, which can be useful in synthesizing more complex molecules.
- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or enamines, expanding its utility in synthetic organic chemistry .
Research indicates that 2-Amino-5-bromo-3-methylpyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, it has been investigated for its role in supramolecular chemistry, where it forms assemblies through hydrogen bonding interactions, which could have implications in drug delivery systems and material sciences .
The synthesis of 2-Amino-5-bromo-3-methylpyridine can be achieved through several methods:
- Bromination of 3-Methylpyridine: Starting from 3-methylpyridine, bromination at the 5-position can be performed using bromine or N-bromosuccinimide under appropriate conditions.
- Amination: The resulting bromo compound can then be treated with ammonia or an amine to introduce the amino group at the 2-position.
- One-Pot Synthesis: Some methods allow for a one-pot synthesis combining bromination and amination steps, streamlining the process .
2-Amino-5-bromo-3-methylpyridine finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
- Agricultural Chemicals: The compound may be utilized in developing agrochemicals owing to its antimicrobial properties.
- Material Science: Its ability to form supramolecular structures makes it useful in creating novel materials with specific properties .
Interaction studies involving 2-Amino-5-bromo-3-methylpyridine have focused on its supramolecular assembly capabilities. Research has shown that this compound can form stable complexes with other organic molecules through hydrogen bonding, which may enhance its application in drug formulation and delivery systems. These interactions are essential for understanding how such compounds can be used effectively in biological systems and materials science .
Several compounds share structural similarities with 2-Amino-5-bromo-3-methylpyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | C₆H₆BrN₃O₂ | Contains a nitro group instead of a methyl group |
| 2-Amino-6-bromo-3-methylpyridine | C₆H₇BrN₂ | Bromine at the 6-position alters reactivity |
| 2-Amino-4-bromo-3-methylpyridine | C₆H₇BrN₂ | Different substitution pattern affecting properties |
Uniqueness: The unique combination of the amino group at the 2-position and the bromine at the 5-position distinguishes 2-Amino-5-bromo-3-methylpyridine from other similar compounds. This specific arrangement influences its reactivity and biological activity, making it particularly valuable in synthetic chemistry and pharmacology.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








